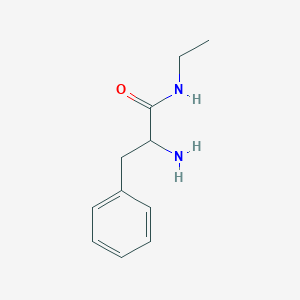
2-amino-N-ethyl-3-phenylpropanamide
説明
2-amino-N-ethyl-3-phenylpropanamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Ethyl DL-Phenylalaninamide, also known as 2-amino-N-ethyl-3-phenylpropanamide, is a derivative of the amino acid phenylalanine . The primary target of phenylalanine and its derivatives is the brain, where it plays a crucial role in the production of neurotransmitters such as norepinephrine and dopamine .
Mode of Action
Phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . This process keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .
Biochemical Pathways
Phenylalanine, the parent compound of Ethyl DL-Phenylalaninamide, is involved in several biochemical pathways. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is also involved in the synthesis of phenylpropanoids, alkaloids, indole auxins, and betalains .
Pharmacokinetics
Phenylalanine is rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted through the kidneys .
Result of Action
For instance, phenylalanine is known to have antidepressant effects, potentially due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .
生化学分析
Biochemical Properties
Ethyl DL-Phenylalaninamide plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carboxypeptidase A, an enzyme involved in protein digestion. Ethyl DL-Phenylalaninamide inhibits the activity of carboxypeptidase A, preventing the degradation of enkephalins, which are endogenous opioid peptides. This inhibition can lead to increased levels of enkephalins, potentially affecting pain perception and modulation .
Cellular Effects
Ethyl DL-Phenylalaninamide has been shown to influence various cellular processes. It affects cell growth, antioxidant activity, and the production of phenylpropanoids in cell cultures. For example, in Rhodiola imbricata cell cultures, the addition of phenylalanine, a related compound, enhanced cell growth and the production of bioactive compounds such as rosavin and p-coumaric acid . Ethyl DL-Phenylalaninamide may similarly impact cellular metabolism and gene expression, although specific studies on this compound are limited.
Molecular Mechanism
The molecular mechanism of Ethyl DL-Phenylalaninamide involves its interaction with enzymes and receptors. It binds to carboxypeptidase A, inhibiting its activity and preventing the degradation of enkephalins . This binding interaction is crucial for its potential analgesic effects. Additionally, Ethyl DL-Phenylalaninamide may interact with other biomolecules, influencing various signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl DL-Phenylalaninamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that phenylalanine derivatives, including Ethyl DL-Phenylalaninamide, can degrade over time, affecting their efficacy and potency . Long-term exposure to Ethyl DL-Phenylalaninamide may lead to changes in cellular function and metabolism, although specific data on this compound are limited.
Dosage Effects in Animal Models
The effects of Ethyl DL-Phenylalaninamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as pain modulation and enhanced antioxidant activity. At higher doses, Ethyl DL-Phenylalaninamide may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl DL-Phenylalaninamide is involved in several metabolic pathways. It interacts with enzymes such as carboxypeptidase A, influencing the metabolism of enkephalins and other peptides . The compound may also affect the biosynthesis and degradation of phenylalanine and its derivatives, impacting overall metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Ethyl DL-Phenylalaninamide within cells and tissues are mediated by specific transporters and binding proteins. For example, the L-type amino acid transporter 1 (LAT1) is responsible for transporting large neutral amino acids, including phenylalanine analogs . Ethyl DL-Phenylalaninamide may utilize similar transport mechanisms, affecting its localization and accumulation within cells.
Subcellular Localization
Ethyl DL-Phenylalaninamide’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, affecting its activity and function. For instance, phenylalanine analogs have been shown to localize to various subcellular compartments, including the cytoplasm and mitochondria . Ethyl DL-Phenylalaninamide may exhibit similar localization patterns, impacting its biochemical and cellular effects.
特性
IUPAC Name |
2-amino-N-ethyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWXUVSUISRNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B3021216.png)
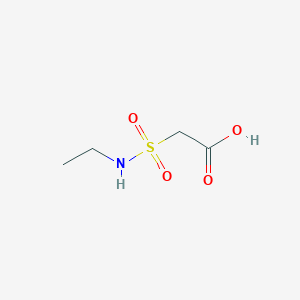
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3021218.png)

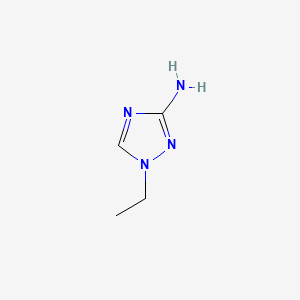
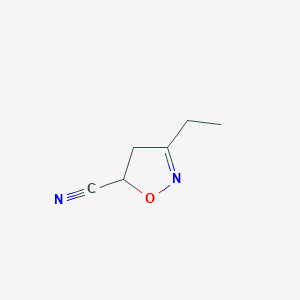

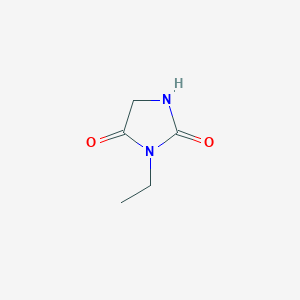
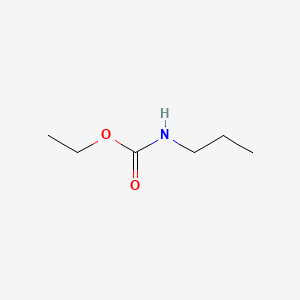
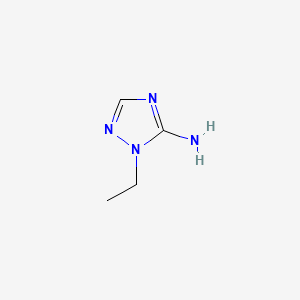



![3-(Ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B3021237.png)
